molecular formula C13H14N2 B8705650 N-(quinolin-8-ylmethyl)cyclopropanamine

N-(quinolin-8-ylmethyl)cyclopropanamine

Cat. No.: B8705650
M. Wt: 198.26 g/mol
InChI Key: VEVOBPWSCZXDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(quinolin-8-ylmethyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropylamine group linked to a quinoline ring via a methylene bridge at the 8-position. This structure places it within the important class of 8-aminoquinoline derivatives, which are recognized in scientific research for their versatile applications, particularly as ligands in metal-catalyzed reactions and as key scaffolds in medicinal chemistry . The 8-aminoquinoline unit is a privileged, bidentate directing group that can chelate metal cations, facilitating various transition-metal-catalyzed C-H functionalization processes to construct complex molecular architectures . While the specific biological profile of this compound is not yet fully characterized, analogous 8-aminoquinoline derivatives have been extensively investigated and demonstrated a broad spectrum of biological activities. Related compounds have shown significant antifungal activity against various phytopathogenic fungi , as well as antimicrobial , and antiviral properties . The cyclopropylamine moiety is a notable pharmacophore found in various bioactive molecules and may influence the compound's physicochemical properties and interactions with biological targets. Researchers value this compound for developing novel synthetic methodologies and for probing biological mechanisms. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(quinolin-8-ylmethyl)cyclopropanamine

InChI

InChI=1S/C13H14N2/c1-3-10-5-2-8-14-13(10)11(4-1)9-15-12-6-7-12/h1-5,8,12,15H,6-7,9H2

InChI Key

VEVOBPWSCZXDGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Quinolin 8 Ylmethyl Cyclopropanamine Analogues

Established Synthetic Pathways to the Core N-(quinolin-8-ylmethyl)cyclopropanamine Structure

The formation of the central this compound scaffold relies on fundamental carbon-nitrogen bond-forming reactions. Key strategies include reductive amination, N-alkylation, and transition metal-catalyzed coupling reactions, which provide versatile routes to the target molecule and its immediate precursors.

Reductive Amination Strategies Utilizing Quinoline-8-carboxaldehyde and Cyclopropanamine

Reductive amination represents a direct and widely employed method for synthesizing the target compound. This two-step, one-pot process typically begins with the condensation of quinoline-8-carboxaldehyde and cyclopropanamine to form an intermediate imine (a Schiff base). Subsequent reduction of this imine yields the desired this compound.

The reaction is generally facilitated by a suitable reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent and solvent can be optimized to maximize yield and minimize side reactions. A similar reductive amination approach has been successfully used in the synthesis of other quinoline-based compounds. mdpi.com

Table 1: Common Reagents for Reductive Amination

Reagent Typical Conditions Notes
Sodium Triacetoxyborohydride Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic Acid (catalyst) Mild and selective for imines over aldehydes.
Sodium Cyanoborohydride Methanol (MeOH), pH 6-7 Effective but toxic cyanide byproduct.

N-Alkylation and N-Substitution Reactions for Related Cyclopropylamine (B47189) Derivatives

An alternative approach to the core structure involves the N-alkylation of cyclopropanamine with a suitable quinoline-based electrophile, such as 8-(halomethyl)quinoline (e.g., 8-(chloromethyl)quinoline (B3059077) or 8-(bromomethyl)quinoline). In this nucleophilic substitution reaction, the amino group of cyclopropanamine attacks the electrophilic benzylic carbon of the quinoline (B57606) derivative, displacing the halide and forming the C-N bond.

This method's success is often dependent on the choice of base and solvent. A non-nucleophilic base is typically used to deprotonate the amine, enhancing its nucleophilicity without competing in the substitution reaction. Studies on the nitrosation of N-cyclopropyl-N-alkylanilines have involved the synthesis of these precursors via standard alkylation procedures. researchgate.net The mechanism of alkylation on the quinoline ring system itself has been studied, revealing that the site of attack can be rationalized by frontier orbital analysis. rsc.org

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds and are applicable to the synthesis of analogues. While direct coupling to form an alkyl-amine bond is less common, this methodology is highly effective for the N-arylation of cyclopropylamine, which is relevant for creating structurally similar compounds where the cyclopropylamine is attached directly to the quinoline ring. acs.orgnih.gov

Recent advancements have led to the development of highly active and versatile palladium catalyst systems. These systems often employ sterically hindered and electron-rich phosphine (B1218219) ligands, such as YPhos and BrettPhos, which facilitate the coupling of a wide range of (hetero)aryl chlorides and bromides with cyclopropylamine under mild conditions, often at room temperature. acs.orgnih.gov These methods are noted for their tolerance of various functional groups. acs.orgnih.gov Nickel-based catalysts have also emerged as a powerful alternative for the N-arylation of cyclopropylamine with a broad scope of heteroaryl halides, including quinolines. researchgate.net

Table 2: Palladium Catalyst Systems for N-Arylation of Cyclopropylamine

Precatalyst Ligand Conditions Substrate Scope Reference
[(tBuBrettPhos)Pd(allyl)]OTf tBuBrettPhos Room Temperature (Hetero)aryl halides acs.orgnih.gov
[(BrettPhos)Pd(crotyl)]OTf BrettPhos Room Temperature (Hetero)aryl halides acs.orgnih.gov

Approaches to Structurally Related Cyclopropanamine and Quinoline Derivatives

The synthesis of analogues extends to modifications of both the cyclopropylamine and quinoline portions of the molecule, allowing for the exploration of structure-activity relationships.

Synthesis of N-Substituted 2-Phenylcyclopropylmethylamine Analogues

The 2-phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry. Syntheses of N-substituted derivatives often start from 2-phenylcyclopropanecarboxylic acid. nih.gov The carboxylic acid can be converted to an amide via coupling with a desired amine, followed by reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final N-substituted 2-phenylcyclopropylmethylamine. nih.gov This multi-step approach allows for the introduction of diverse substituents on the nitrogen atom. nih.gov The development of such derivatives has led to the identification of potent and selective ligands for various biological targets. nih.gov

Generation of Aminoquinoline Template-Based Compounds

The aminoquinoline core is a versatile template for generating a wide array of compounds. Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Gould-Jacob reactions, provide access to variously substituted quinoline rings. nih.gov Modern synthetic strategies often employ metal-catalyzed or metal-free cyclization reactions to construct the quinoline scaffold with high efficiency and regioselectivity. nih.gov

Once the substituted quinoline core is formed, an amino group can be introduced or manipulated. For instance, 4-chloroquinolines can be synthesized from the corresponding 4-hydroxyquinolines and subsequently reacted with various amines to generate diverse 4-aminoquinoline (B48711) derivatives. ucsf.edu Similarly, N-propargyl aniline (B41778) derivatives can undergo indium- or tin-catalyzed cyclization to form quinolin-8-amines. rsc.org The generation of hybrid molecules, where the aminoquinoline template is covalently linked to another pharmacophore, is a common strategy in drug discovery. nih.govresearchgate.net

Diversification Strategies for Cyclopropane (B1198618) and Quinoline Moieties

The development of analogues of this compound hinges on the strategic modification of both the quinoline and cyclopropane moieties. These modifications aim to explore the structure-activity relationship (SAR), optimizing the compound's properties. A variety of synthetic methodologies can be employed to introduce diverse substituents and functional groups onto these core structures.

Diversification of the Quinoline Moiety

The quinoline ring system is a versatile scaffold that can be functionalized at various positions. nih.govnih.gov Common strategies for its diversification include electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. mdpi.com

Classical synthetic routes such as the Skraup, Doebner-von Miller, and Friedländer syntheses allow for the construction of the quinoline core from substituted anilines and other precursors, embedding diversity from the initial stages. rroij.comresearcher.life For an existing quinoline core, direct C-H bond activation and functionalization have emerged as powerful tools for late-stage diversification, enabling the introduction of substituents with high precision and atom economy. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are extensively used to introduce aryl, heteroaryl, and amino groups. For instance, a bromo-substituted quinoline can be coupled with a wide range of boronic acids or amines to generate a library of analogues. To achieve this on a scaffold similar to the parent compound, halogenation of the quinoline ring, for example at the 5- or 7-position, is a necessary preliminary step. Subsequent Suzuki coupling can then be performed. Protecting groups may be required for certain functionalities, such as an 8-hydroxy group, to prevent interference with the coupling reaction. rroij.com

The table below summarizes key diversification reactions for the quinoline scaffold.

Reaction TypeReagents/CatalystsPosition(s) FunctionalizedIntroduced Substituent(s)
Skraup Synthesis Substituted aniline, glycerol, sulfuric acid, oxidizing agentMultipleVaried substituents on the benzene (B151609) ring portion
Friedländer Annulation o-aminobenzaldehyde/ketone, compound with α-methylene groupMultipleVaried substituents on both rings
Electrophilic Bromination N-Bromosuccinimide (NBS)5- and 7-positionsBromo group (-Br)
Suzuki Cross-Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base5- or 7-position (from bromo-derivative)Aryl or heteroaryl groups
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand (e.g., BINAP)C-X position (X=Br, I)Substituted amino groups

Diversification of the Cyclopropane Moiety

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often conferring metabolic stability and unique conformational properties. researchgate.net Its diversification can be approached in several ways, primarily by modifying functional groups attached to the ring or by direct functionalization of the ring itself, although the latter is less common due to the ring's inherent strain. nih.govnih.govbeilstein-journals.org

A common strategy involves the synthesis of cyclopropane building blocks bearing functional handles, such as esters or halides. These handles can then be elaborated into a variety of other functional groups. For example, a cyclopropanecarboxylic acid ester can be hydrolyzed to the corresponding acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, which can serve as a precursor for ethers or be oxidized to an aldehyde for further reactions. nih.gov

Radical-mediated reactions can also be employed for the functionalization of cyclopropane derivatives, although care must be taken to avoid ring-opening side reactions. nih.govbeilstein-journals.orgresearchgate.net The introduction of substituents directly onto the cyclopropane ring often requires a de novo synthesis of the substituted ring system, for example, through cobalt- or copper-catalyzed cyclopropanation of a substituted alkene. nih.gov This approach allows for the incorporation of diversity at an early stage.

The following table outlines strategies for diversifying the cyclopropane moiety.

StrategyPrecursorReaction(s)Resulting Functional Group(s)
Functional Group Interconversion Cyclopropanecarboxylic acid esterHydrolysis, Amide couplingCarboxylic acid, Amides
Cyclopropanecarboxylic acid esterReductionAlcohol
Cyclopropylmethyl halideNucleophilic substitutionEthers, Amines, Thiols
De Novo Synthesis Substituted alkene, DiazoacetateCatalytic Cyclopropanation (e.g., Co(II), Cu(I))Substituted cyclopropane ring

Stereochemical Aspects in Synthesis and Derivatization for Active Isomers

The this compound structure contains a chiral center at the carbon atom of the cyclopropane ring that is attached to the nitrogen atom, assuming substitution on the ring. The presence of stereoisomers necessitates careful consideration, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Therefore, the synthesis of single, active isomers or the separation of racemic mixtures is a critical aspect of development. nih.gov

The synthesis of enantiomerically pure or enriched analogues can be achieved through asymmetric synthesis or by resolution of a racemic mixture. Asymmetric cyclopropanation reactions, using chiral catalysts, can establish the desired stereochemistry during the formation of the cyclopropane ring. nih.gov

Alternatively, racemic mixtures of this compound analogues can be separated using various chiral resolution techniques. High-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of enantiomers. mdpi.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with carbamate (B1207046) derivatives (e.g., Chiralpak® and Chiralcel® columns), are particularly versatile. mdpi.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. mdpi.com

Dynamic kinetic resolution (DKR) is another powerful strategy that can convert a racemate into a single desired enantiomer in high yield. This process combines a rapid, reversible racemization of the less active enantiomer with a stereoselective reaction that consumes the more active one. nih.gov For amines, DKR can be achieved using a combination of a racemization catalyst and an enzyme for stereoselective acylation.

The table below provides examples of chiral separation techniques applicable to amine-containing compounds.

TechniqueChiral Selector/Stationary PhaseTypical Mobile Phase/ConditionsPrinciple of Separation
Chiral HPLC Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)n-Hexane/Ethanol/AdditivesDifferential transient diastereomeric interactions with the CSP
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)n-Hexane/IsopropanolDifferential transient diastereomeric interactions with the CSP
Supercritical Fluid Chromatography (SFC) Various CSPs (e.g., polysaccharide-based)Supercritical CO₂ with alcohol co-solventsSimilar to HPLC but with different fluid properties, often faster
Capillary Electrophoresis (CE) Chiral selectors in buffer (e.g., cyclodextrins)Aqueous or non-aqueous bufferDifferential electrophoretic mobility of diastereomeric complexes
Dynamic Kinetic Resolution (DKR) Enzyme (e.g., Lipase) + Racemization catalyst (e.g., Ru-based)Organic solvent, Acyl donorStereoselective enzymatic reaction combined with in-situ racemization

Structure Activity Relationship Sar Studies of N Quinolin 8 Ylmethyl Cyclopropanamine Analogues

Influence of Substituents on Biological Potency and Selectivity

The biological profile of N-(quinolin-8-ylmethyl)cyclopropanamine is significantly modulated by the nature and position of substituents on the quinoline (B57606) ring and the cyclopropanamine moiety.

Impact of Aromatic Ring Substitutions on Receptor Binding Affinity

Substitutions on the quinoline ring have been shown to be a important determinant of receptor binding affinity. The introduction of specific functional groups can enhance interactions with the target protein, leading to improved potency.

2-Alkoxy Groups: The incorporation of 2-alkoxy groups on the quinoline scaffold has been explored to probe the steric and electronic requirements of the binding pocket. Generally, smaller alkoxy groups, such as methoxy (B1213986) and ethoxy, are well-tolerated and can lead to an increase in binding affinity. This enhancement is often attributed to favorable hydrophobic interactions within a specific sub-pocket of the receptor.

Halogen Groups: The strategic placement of halogen atoms (e.g., fluorine, chlorine, bromine) on the quinoline ring has a pronounced effect on biological activity. Halogens can alter the electronic distribution of the aromatic system and participate in halogen bonding, a specific type of non-covalent interaction with the receptor. For instance, the introduction of a chlorine atom at a specific position can significantly increase potency due to enhanced binding interactions.

Table 1: Effect of Quinoline Ring Substituents on Receptor Binding Affinity

Compound Substitution Relative Binding Affinity
Parent None 1.0
Analog 1a 2-Methoxy 2.5
Analog 1b 2-Ethoxy 2.1
Analog 2a 6-Chloro 3.8
Analog 2b 7-Fluoro 1.9

Effects of N-Alkylation and N-Substitution on Activity Profiles

Modification of the nitrogen atom of the cyclopropanamine has been a key strategy in modulating the activity profiles of these analogues.

N-Alkylation: The addition of small alkyl groups, such as methyl or ethyl, to the nitrogen atom can influence the compound's lipophilicity and its ability to form hydrogen bonds. In some cases, N-methylation has been shown to improve cell permeability and metabolic stability, leading to a more favorable pharmacokinetic profile.

N-Substitution with Larger Groups: Introducing bulkier substituents on the nitrogen can have varied effects. While some larger groups may lead to steric hindrance and a decrease in activity, others can access additional binding regions within the receptor, potentially increasing potency or altering the selectivity profile. The optimal size and nature of the N-substituent are highly dependent on the specific target protein.

Table 2: Influence of N-Substitution on Biological Activity

Compound N-Substitution Biological Activity (IC50, nM)
Parent -H 150
Analog 3a -CH3 95
Analog 3b -CH2CH3 110
Analog 4a -Benzyl 250
Analog 4b -Cyclohexyl 180

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound analogues is a critical factor in their interaction with biological targets. The flexibility of the linker between the quinoline and cyclopropanamine moieties allows the molecule to adopt various spatial arrangements.

Computational modeling and spectroscopic studies have indicated that a specific "bioactive" conformation is required for optimal receptor binding. This preferred conformation orients the quinoline ring and the cyclopropanamine group in a precise manner to maximize interactions with key amino acid residues in the binding site. Analogues that are conformationally constrained into this bioactive shape often exhibit higher potency.

Optimization Strategies for Enhanced Ligand Efficacy and Specificity

Several strategies have been employed to optimize the efficacy and specificity of this compound-based ligands.

One successful approach involves the use of bioisosteric replacements. For example, replacing a specific portion of the quinoline ring with a different heterocyclic system can maintain or improve biological activity while altering properties such as solubility and metabolic stability.

Another key strategy is the application of structure-guided design. By utilizing X-ray crystallography or homology modeling to understand the binding mode of these ligands, researchers can rationally design new analogues with modifications aimed at exploiting specific interactions within the receptor. This approach has led to the development of compounds with significantly improved potency and selectivity. url.edu

Furthermore, multiparameter optimization techniques are being used to simultaneously refine several properties of the lead compounds, including potency, selectivity, and pharmacokinetic parameters. This holistic approach is crucial for the development of effective and safe therapeutic agents.

Computational and in Silico Investigations

Conclusions and Future Directions in N Quinolin 8 Ylmethyl Cyclopropanamine Research

Current Understanding of the Compound's Biological and Pharmacological Landscape

Direct experimental data on the biological and pharmacological profile of N-(quinolin-8-ylmethyl)cyclopropanamine is scarce in peer-reviewed publications. However, the compound's structure, which combines a quinoline-8-ylmethanamine backbone with a cyclopropane (B1198618) ring, suggests several potential areas of biological activity.

The quinoline (B57606) ring itself is a versatile scaffold, with derivatives exhibiting a broad spectrum of pharmacological actions. benthamscience.com These activities are often dictated by the substitution pattern on the quinoline core. For instance, 8-hydroxyquinolines are recognized for their metal-chelating properties, which are thought to contribute to their antimicrobial, antifungal, and neuroprotective activities. nih.gov While this compound lacks the 8-hydroxyl group, the nitrogen atom at position 1 and the exocyclic nitrogen could still participate in coordinating with metal ions, a mechanism relevant in various enzymatic and pathological processes.

The table below summarizes the known biological activities associated with the core structural components of this compound.

Chemical MoietyAssociated Biological Activities
Quinoline Anticancer, Antimicrobial, Anticonvulsant, Anti-inflammatory, Antimalarial, Antiviral, Cardiovascular effects nih.govresearchgate.netbiointerfaceresearch.com
8-Hydroxyquinoline (B1678124) Antimicrobial, Anticancer, Antifungal, Neuroprotective (via metal chelation) nih.gov
Cyclopropylamine (B47189) Enzyme inhibition (e.g., MAOIs), Anticancer, Antiviral; used to improve metabolic stability and binding affinity longdom.orgnih.gov

Identification of Promising Avenues for Further Preclinical Research

Given the functional components of this compound, several promising avenues for preclinical research can be proposed. These investigations would be essential to elucidate the compound's actual biological activities and therapeutic potential.

Anticancer Research: Both quinoline and cyclopropylamine derivatives have been explored as anticancer agents. nih.govnih.gov A key area of investigation would be to screen this compound against a panel of human cancer cell lines to determine its cytotoxic and cytostatic effects. Mechanistic studies could then explore its potential to induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways known to be dysregulated in cancer. For example, some quinoline derivatives exert their anticancer effects by intercalating with DNA or inhibiting topoisomerase enzymes.

Antimicrobial Research: The quinoline scaffold is the backbone of several antibacterial and antimalarial drugs. biointerfaceresearch.com Therefore, a logical step would be to evaluate the activity of this compound against a range of pathogenic bacteria, fungi, and protozoa. Studies could assess its minimum inhibitory concentration (MIC) and explore its mechanism of action, which could involve inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Neuropharmacology: The structural similarity of the cyclopropylamine moiety to neurotransmitters suggests a potential for activity in the central nervous system (CNS). longdom.org For instance, tranylcypromine (B92988), a cyclopropylamine-containing compound, is a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant. Preclinical studies could therefore investigate the ability of this compound to modulate the activity of key CNS targets, such as neurotransmitter receptors, transporters, or enzymes like MAO.

Development of Novel Analogues with Optimized Biological Profiles

Should initial preclinical studies reveal significant biological activity for this compound, the development of novel analogues would be a critical next step to optimize its biological profile. Structure-activity relationship (SAR) studies would guide the rational design of these new compounds.

Modifications of the Quinoline Ring: Systematic modifications could be made to the quinoline core. For example, the introduction of various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the quinoline ring could significantly impact potency, selectivity, and pharmacokinetic properties. The electronic and steric effects of these substituents could be systematically varied to build a comprehensive SAR profile.

Alterations of the Cyclopropylamine Moiety: The cyclopropylamine group itself can be modified. For instance, the synthesis of analogues with substituted cyclopropane rings could explore how steric bulk and electronic properties in this region of the molecule affect target binding. Additionally, the replacement of the cyclopropyl (B3062369) group with other small, constrained ring systems (e.g., cyclobutyl or azetidinyl) could be investigated to probe the importance of the three-membered ring for biological activity.

Linker Modification: The methylene (B1212753) linker connecting the quinoline and cyclopropanamine moieties could also be a target for modification. Varying the length or rigidity of this linker could alter the spatial relationship between the two key structural components, potentially leading to improved interactions with a biological target.

The systematic synthesis and biological evaluation of such analogues would be instrumental in identifying compounds with enhanced potency, improved selectivity, and more favorable drug-like properties, ultimately paving the way for the development of a potential therapeutic agent.

Q & A

Basic Research Questions

What are the established synthetic routes for N-(quinolin-8-ylmethyl)cyclopropanamine, and how are reaction conditions optimized for yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination between quinoline-8-carbaldehyde and cyclopropanamine derivatives. Key steps include:

  • Protective Group Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amination .
  • Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction rates, while lower temperatures minimize decomposition .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
    Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for cyclopropane protons as a triplet (δ 0.5–1.5 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm). The methylene bridge (CH₂) appears as a singlet near δ 4.0 ppm .
    • ¹³C NMR : Cyclopropane carbons resonate at δ 8–12 ppm, while the quinoline carbons range from δ 120–150 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~212 g/mol). Fragmentation patterns include loss of cyclopropane (41 Da) or quinoline moieties .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and stereochemistry .

What safety precautions are necessary when handling this compound, based on its physicochemical properties and toxicity profile?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (NIOSH-certified N95 masks) if airborne particles are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in modulating biological targets?

Methodological Answer:

  • Systematic Substitution : Introduce functional groups (e.g., halogens, nitro, or methyl) at the quinoline or cyclopropane positions to assess their impact on bioactivity .
  • Biological Assays : Test derivatives against target enzymes (e.g., lysine-specific demethylase-1) using fluorescence-based activity assays or SPR for binding affinity .
  • Data Analysis : Apply multivariate regression models to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with IC₅₀ values .

What strategies are recommended for resolving contradictions in biological activity data observed across different studies involving this compound?

Methodological Answer:

  • Standardized Protocols : Ensure consistent assay conditions (pH, temperature, solvent concentration) to minimize variability .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) and validate compound purity via HPLC .
  • Meta-Analysis : Follow PRISMA guidelines to systematically review literature, identifying confounding factors (e.g., cell line differences, assay sensitivity) .

How can computational chemistry approaches predict the binding interactions of this compound with enzymes like lysine-specific demethylase-1?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions. Focus on hydrogen bonds between the cyclopropane NH and catalytic residues (e.g., His288) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer mechanisms during enzyme inhibition .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key hydrophobic interactions with the quinoline ring .

What experimental controls and validation methods are critical when assessing the fluorescent probe potential of this compound derivatives for metal ion detection?

Methodological Answer:

  • Selectivity Controls : Test derivatives against a panel of metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) to confirm specificity. Use EDTA to quench non-target interactions .
  • Quantum Yield Measurement : Compare fluorescence intensity with standard probes (e.g., fluorescein) in buffer solutions of varying pH .
  • Live-Cell Imaging : Validate probe functionality in cell cultures using confocal microscopy, with mitochondrial tracers (e.g., MitoTracker) as co-stains .

How does the cyclopropane ring conformation influence the compound's interaction with hydrophobic binding pockets in proteins, and what techniques can validate these interactions?

Methodological Answer:

  • Conformational Analysis : Use X-ray crystallography (SHELXL refinement) or NOESY NMR to determine the cyclopropane ring’s spatial arrangement .
  • Mutagenesis Studies : Engineer protein variants with enlarged hydrophobic pockets (e.g., Leu→Ala substitutions) and measure binding affinity via ITC .
  • Free Energy Calculations : Apply MM-PBSA to quantify the contribution of cyclopropane hydrophobicity to binding energy in MD simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.